2,3-Naphthalenedicarboximide
Overview
Description
2,3-Naphthalenedicarboximide is a chemical compound with the empirical formula C12H7NO2 . It has a molecular weight of 197.19 . It is often used in hematology and histology applications .
Molecular Structure Analysis
The molecular structure of 2,3-Naphthalenedicarboximide can be represented by the SMILES stringO=C1NC(=O)c2cc3ccccc3cc12
. This indicates the presence of a naphthalene core with two carboximide groups attached at the 2nd and 3rd positions. Physical And Chemical Properties Analysis
2,3-Naphthalenedicarboximide is a powder with a melting point of 273-276 °C . It is soluble in DMSO, forming a clear, yellow-orange solution .Scientific Research Applications
Photoreactions and Molecular Structure
- 2,3-Naphthalenedicarboximide has been studied for its photoreactions with dienes, leading to the formation of naphthazepinediones. These compounds exhibit potential in photochemical studies due to their unique reaction pathways and products (Kubo, Toda, & Araki, 1987).
- The molecular structures and conformational flexibility of 1,8-naphthalenedicarboximide derivatives have been analyzed. These studies contribute to understanding the steric and electronic effects of substituents on these compounds (Kovalevsky et al., 1990).
Applications in Chemistry and Material Science
- Naphthalene diimides, including 2,3-Naphthalenedicarboximide, have a wide range of applications in supramolecular chemistry, sensors, and molecular switching devices. Their use in gelators, catalysis, and interactions with DNA signifies their versatility in various scientific domains (Kobaisi et al., 2016).
- Research has also shown that naphthalene diimide derivatives can be used as highly reactive ultraviolet and fluorescent labeling agents, particularly in the field of chromatography and brain chemistry analysis (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Medical and Biological Applications
- Studies have revealed the potential of asymmetric naphthalene diimide derivatives as anticancer agents, highlighting their role in inducing apoptosis in cancer cells and their interactions with reactive oxygen species (Xu et al., 2018).
- 2,3-Naphthalenedicarboxaldehyde has been utilized in selective labeling chemistry for the quantitative determination and histochemical localization of glutathione in neurobiological samples, indicating its application in cellular and molecular biology (Orwar et al., 1995).
Electronic and Material Properties
- Naphthalene diimides, such as 2,3-Naphthalenedicarboximide, have been identified as promising materials in the development of organic lithium-ion batteries, due to their crystallinity and tunable redox capabilities. This research is crucial for advancing energy storage technologies (Vadehra, Maloney, Garcia‐Garibay, & Dunn, 2014).
Safety And Hazards
2,3-Naphthalenedicarboximide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Future research directions for naphthalenedicarboximide compounds include the development of cost-effective synthesis methods, the investigation of potential applications in drug delivery systems, and the exploration of its potential in tissue engineering.
Relevant Papers While specific papers on 2,3-Naphthalenedicarboximide were not found in the search results, there is a paper on naphthalenedicarboximide vs perylenedicarboximide-based copolymers, which discusses the synthesis and semiconducting properties in bottom-gate N-channel organic transistors .
properties
IUPAC Name |
benzo[f]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13-11/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPKBWAGSAZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319296 | |
Record name | 2,3-Naphthalenedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Naphthalenedicarboximide | |
CAS RN |
4379-54-8 | |
Record name | 4379-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Naphthalenedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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